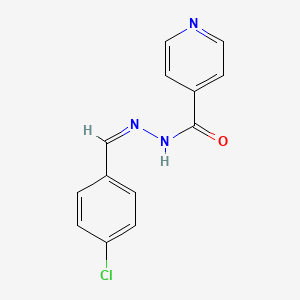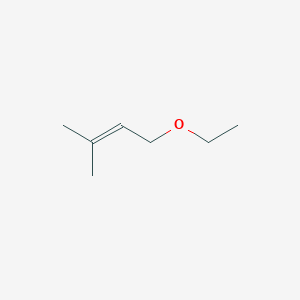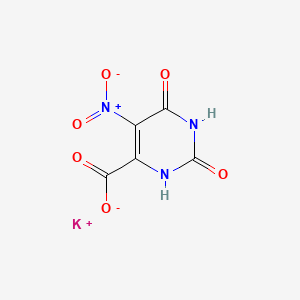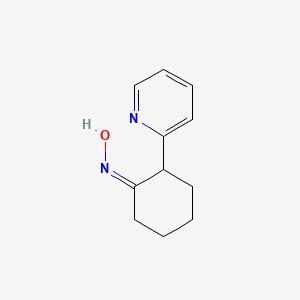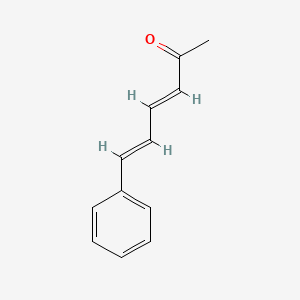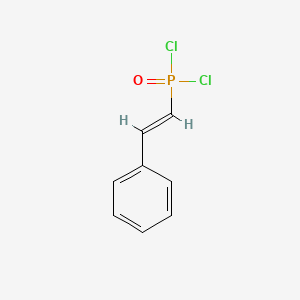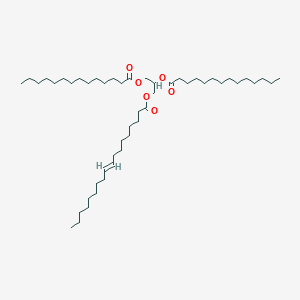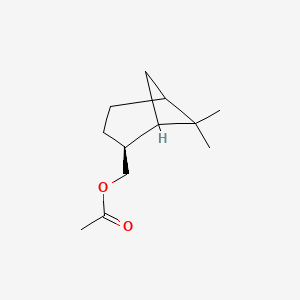![molecular formula C10H15N4+ B1624213 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile CAS No. 91945-90-3](/img/structure/B1624213.png)
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile
Descripción general
Descripción
Synthesis Analysis
In a study, zwitterionic derivatives were synthesized using a simple design method from the reaction of various 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with malononitrile or ethyl 2-cyanoacetate in excellent yields in the presence of triethylamine in ethanol at reflux .Aplicaciones Científicas De Investigación
Two-photon Absorption Properties
Malononitrile derivatives, including 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, have been explored for their two-photon absorption properties. These compounds exhibit strong intramolecular charge transfer absorption bands, making them potential candidates for applications in optical materials due to their high two-photon absorption cross-section values (Zhao et al., 2007).
Localization in Alzheimer’s Disease Diagnosis
A derivative of this compound, [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application demonstrates the compound's relevance in enhancing diagnostic assessment and monitoring therapeutic responses in neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Antioxidant Agents
The synthesis and evaluation of derivatives related to this compound have shown promising results as potent antioxidant agents. These findings could lead to the development of new therapeutic agents with antioxidant properties (Vartale et al., 2016).
Electroluminescent Devices
Derivatives of this compound have been synthesized for use in novel electroluminescent conjugated polyelectrolytes, demonstrating their potential in creating more efficient electroluminescent devices for electronic and optoelectronic applications (Huang et al., 2004).
Propiedades
IUPAC Name |
2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13(2)6-5-10(14(3)4)9(7-11)8-12/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLIUPTMOVCPA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


